N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dimethoxybenzamide is a compound investigated for its potential to inhibit the activity of specific tyrosine kinases, notably ABL1, ABL2, and BCR-ABL1. [] These tyrosine kinases play a crucial role in various cellular processes, and their dysregulation is implicated in the development and progression of certain cancers. [] This compound belongs to a class of benzamide derivatives designed and synthesized to target these kinases. [] Its role in scientific research primarily revolves around exploring its potential as an anti-cancer agent. []
While a precise mechanism of action for this specific compound is not elaborated upon in the provided papers, its potential anti-cancer activity is likely attributed to its ability to inhibit the activity of ABL1, ABL2, and BCR-ABL1 tyrosine kinases. [] By inhibiting these kinases, the compound could disrupt downstream signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to the suppression of tumor growth. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: